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Compound of Interest

Compound Name: (Diacetoxyiodo)benzene

Cat. No.: B116549

(Diacetoxyiodo)benzene, also known as Phenyliodine(lll) Diacetate (PIDA), is a hypervalent
iodine compound widely utilized in organic chemistry as a versatile and mild oxidizing agent.[1]
[2] Its electrophilic character and stability make it a valuable reagent for a broad array of
chemical transformations, including C-H bond oxidations, oxidative rearrangements, and the
construction of heterocyclic systems.[2][3] This document provides an in-depth technical guide
on the principal methodologies for its synthesis and preparation, tailored for researchers,
scientists, and professionals in drug development.

Physicochemical Properties

(Diacetoxyiodo)benzene is a white, crystalline solid that is stable and can be stored
indefinitely.[1][4] It is soluble in various organic solvents, which facilitates its use in a wide
range of reaction conditions.[1][3]
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Property Value Reference

1,1'-[(Phenyl-A3-
IUPAC Name iodanediyl)bis(oxy)]di(ethan-1- [1]

one)

Phenyliodine(lll) diacetate
Common Names ) [1114]
(PIDA), lodobenzene diacetate

Molecular Formula C10H11104 [1]
Molar Mass 322.098 g-:mol—1 [1]
Appearance White crystalline powder [1]
Melting Point 163-165 °C [1]

N Acetic acid, Acetonitrile,
Solubility ) [11[3]
Dichloromethane

Crystal Structure Orthorhombic [1]

Synthetic Methodologies

Several effective methods have been developed for the preparation of
(diacetoxyiodo)benzene. The most common strategies involve the oxidation of iodobenzene,
although synthesis from other precursors or even directly from benzene is also possible.

The most prevalent and practical approach to synthesizing (diacetoxyiodo)benzene is the
direct oxidation of iodobenzene using various oxidizing agents.

Method A: Oxidation with Peracetic Acid

This is a classic and highly efficient method that produces (diacetoxyiodo)benzene in high
yield and purity.[5] The reaction involves the direct oxidative diacetoxylation of iodobenzene
with commercial peracetic acid in an acetic acid medium.[2][5]

Reaction Scheme: CeHsl + CH3COsH + CH3CO2H — CeHsl(O2CCHs)2 + H20[1]

Quantitative Data Summary
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Key

. . Reaction ] . Referenc

Oxidant Substrate Condition ] Yield Purity
Time
s
40%
] lodobenze 50-60 )

Peracetic 30-40 °C ) 79% High [5]

, ne minutes
Acid

Detailed Experimental Protocol[5]

Apparatus Setup: A 200-mL beaker is equipped with a magnetic stirrer and placed in a water
bath maintained at 30 °C.

Charging Reactant: The beaker is charged with 20.4 g (0.10 mole) of iodobenzene.

Addition of Oxidant: 36 g (31 mL, 0.24 mole) of commercial 40% peracetic acid is added
dropwise to the well-stirred iodobenzene over 30—40 minutes, maintaining the bath
temperature at 30 °C.

Reaction: Stirring is continued for an additional 20 minutes at 30 °C. During this time, a
homogeneous yellow solution forms, and crystallization of the product may commence.

Isolation: The reaction mixture is cooled in an ice bath for 1 hour. The precipitated white
crystals are collected by filtration on a Blchner funnel.

Washing: The collected crystals are washed with two 25-mL portions of cold water, followed
by two 25-mL portions of n-hexane.

Drying: The product is air-dried to yield the final (diacetoxyiodo)benzene.

Method B: Oxidation with Sodium Percarbonate

A more recent, safer, and environmentally benign method utilizes sodium percarbonate as the

oxidant in a mixed solvent system.[6] This procedure is effective and yields a product of high

purity (96-99%) without the need for further recrystallization.[6]

Quantitative Data Summary
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Key .
. . Reaction ] . Referenc
Oxidant Substrate Condition . Yield Purity
Time

S

Sodium Acz20/AcO Not
o
Percarbon lodoarenes  H/CH2Clz, 5 hours - 96-99% [6]
specified

ate 40 °C

Detailed Experimental Protocol[6]

o Oxidant Preparation: Sodium percarbonate (18.4 mmol) is added portionwise to a stirred
mixture of acetic anhydride (7.0 mL), acetic acid (5.8 mL), and dichloromethane (40 mL). The
mixture is stirred for 1.5 hours at a temperature not exceeding 30 °C.

o Reactant Addition: The respective iodoarene (6.4 mmol) is added to the mixture.
e Reaction: The reaction mixture is stirred at 40 °C for 5 hours.

» Work-up: After cooling, the precipitated sodium acetate is removed by filtration under
reduced pressure and washed with dichloromethane.

» Solvent Removal: The combined filtrates are evaporated under vacuum.

o Crystallization: Cold (0-5 °C) 10% aqueous acetic acid (15 mL) is rapidly added to the
residue, and the flask is stored in a cooler for several hours to allow for crystallization.

 Isolation and Drying: The colorless crystals are collected by filtration, washed with hexane,
and air-dried in the dark.

Method C: Oxidation with Sodium Perborate

This method employs sodium perborate tetrahydrate as the oxidizing agent in glacial acetic
acid, often with the addition of acetic anhydride to facilitate the reaction.[7][8] Yields can vary
based on the scale and specific conditions.

Quantitative Data Summary
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] Key Reaction ]
Oxidant Substrate . ) Yield Reference
Conditions Time

Sodium AcOH/Acz20,

lodobenzene 12 hours 71.4% [71[8]
Perborate 40-45 °C
Sodium AcOH/Ac20,

lodobenzene 6 hours 66.8% [718]
Perborate 40-45 °C
Sodium

lodobenzene AcOH, 40 °C 24 hours 44.2% [718]
Perborate

(Diacetoxyiodo)benzene can also be prepared from other iodine-containing compounds.

o From lodosylbenzene: The first historical synthesis involved dissolving iodosylbenzene
(CeHsIO) in hot glacial acetic acid.[1][6]

o Reaction: CeéHslO + 2 CH3CO2H — CeHsl(O2CCHs)z + H20[1]

e From lodobenzene Dichloride: This method involves hydrolyzing iodobenzene dichloride to
iodosobenzene, which is then reacted with acetic acid.[5]

More advanced methods allow for the direct synthesis from benzene and iodine, bypassing the
need to pre-synthesize iodobenzene. This is achieved using a strong oxidizing agent like
potassium peroxydisulfate.[1][9]

e Reaction: CeHs + I2 + 2 CH3CO2zH + K2S208 — CeHsl(O2CCHs)2 + Kl + H2SO4 + KHSO4[1]

Visualized Workflows and Pathways

The following diagrams illustrate the relationships between the synthetic methods and provide
a visual guide to the experimental workflows.
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Caption: Overview of major synthetic pathways to (Diacetoxyiodo)benzene.
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Caption: Experimental workflow for synthesis via the Peracetic Acid method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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